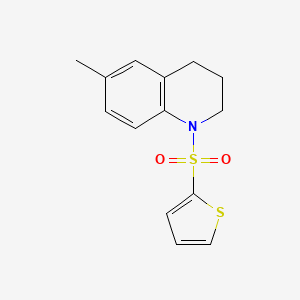

6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline

Descripción

6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline (CAS: 497059-98-0) is a tetrahydroquinoline derivative with a methyl group at the 6-position and a thiophene-2-sulfonyl moiety at the 1-position. Its molecular formula is C₁₄H₁₅NO₂S₂, with a molecular weight of 293.40 g/mol .

Propiedades

IUPAC Name |

6-methyl-1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c1-11-6-7-13-12(10-11)4-2-8-15(13)19(16,17)14-5-3-9-18-14/h3,5-7,9-10H,2,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYGEMMWJGGXQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

Introduction of the Thiophene-2-sulfonyl Group: This step can be achieved by sulfonylation of the quinoline derivative using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

Methylation: The final step involves the methylation of the quinoline derivative using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.

Análisis De Reacciones Químicas

Types of Reactions

6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

Substitution: Electrophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Aplicaciones Científicas De Investigación

6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

Biological Research: It is used as a probe to study the interactions between sulfonyl-containing compounds and biological targets.

Mecanismo De Acción

The mechanism by which 6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline exerts its effects involves:

Molecular Targets: The compound targets enzymes such as kinases and proteases, which are crucial for cell signaling and metabolism.

Pathways Involved: It interferes with pathways like the MAPK/ERK pathway, which is involved in cell growth and survival.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Structural Features

The biological and physicochemical properties of tetrahydroquinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

*Estimated based on substituent contributions.

Key Differences and Implications

Sulfonyl groups generally enhance electronic withdrawal and steric bulk, which may influence receptor binding or metabolic stability .

Compound 6a demonstrates that methoxy and aryl substituents can target microtubule dynamics (colchicine site), suggesting substituent-dependent mechanisms .

Physicochemical Properties

- The thiophene-2-sulfonyl group likely increases solubility in polar aprotic solvents compared to alkyl or aryl sulfonates.

- 6-Fluoro-2-methyl-THQ () has a lower molecular weight (179 g/mol) and higher volatility, illustrating how halogen and alkyl groups modulate physical properties .

Actividad Biológica

6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of 6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline framework substituted with a methyl group and a thiophene sulfonyl group. The molecular formula is C12H13N1O2S1, with a molecular weight of approximately 239.30 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C12H13N1O2S1 |

| Molecular Weight | 239.30 g/mol |

| CAS Number | Not specified |

Anticancer Activity

Recent studies have indicated that compounds similar to 6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline exhibit promising anticancer properties. For instance, derivatives of tetrahydroquinoline have been tested against various human cancer cell lines including prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cells. These studies often utilize the MTT assay to evaluate cytotoxicity.

Case Study:

In a study involving tetrahydroquinoline derivatives, one compound demonstrated an IC50 value of 0.054 µM against A549 cells, indicating potent antiproliferative activity. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase through caspase activation .

The proposed mechanism of action for 6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline includes:

- Inhibition of Tubulin Polymerization: Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. This disruption leads to cell cycle arrest and apoptosis in cancer cells .

- Targeting RORγt: Some derivatives act as inverse agonists for RORγt, a key regulator in autoimmune diseases. This mechanism has been explored in models for rheumatoid arthritis and psoriasis .

Other Biological Activities

Beyond anticancer properties, this compound may also possess anti-inflammatory and antimicrobial activities. Research on related compounds suggests potential applications in treating inflammatory disorders due to their ability to modulate immune responses.

Research Findings

A comprehensive review of literature reveals several significant findings regarding the biological activity of tetrahydroquinoline derivatives:

- Antiproliferative Effects: Many derivatives show IC50 values in the low micromolar range against various cancer lines.

- Apoptosis Induction: Compounds have been reported to induce apoptosis through activation of caspases and disruption of mitochondrial membrane potential.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.